L-161982

概要

説明

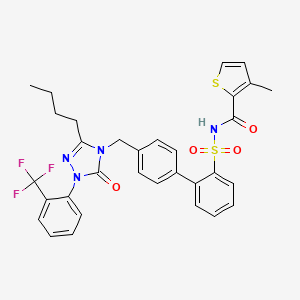

L-161,982は、プロスタグランジンE2受容体サブタイプ4(EP4)の選択的アンタゴニストとして知られる合成有機化合物です。 この化合物は、特に炎症とがん研究の分野における潜在的な治療用途について広く研究されています .

準備方法

L-161,982の合成は、コアのトリアゾール構造の調製から始まる複数のステップを伴います。合成経路には、一般的に次のステップが含まれます。

トリアゾールコアの形成: トリアゾールコアは、ヒドラジン誘導体と適切なニトリル化合物を用いた環化反応によって合成されます。

官能基化: 次に、トリアゾールコアは、目的の化学構造を達成するために、さまざまな置換基で官能基化されます。

最終的な組み立て: 最後のステップは、官能基化されたトリアゾールコアとチオフェンカルボキサミド誘導体をカップリングして、L-161,982を形成することです

化学反応の分析

L-161,982は、次のようないくつかの種類の化学反応を受けます。

酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。

還元: 還元反応は、化合物中に存在する官能基を修飾するために実行できます。

置換: L-161,982は、特にスルホンアミドおよびトリアゾール部分で置換反応を受けることができます。

これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および酸性または塩基性加水分解条件が含まれます。これらの反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。

科学研究における用途

L-161,982は、幅広い科学研究用途を持っています。

炎症研究: それは、EP4受容体が炎症プロセスにおいて果たす役割を研究するために使用されます。

がん研究: この化合物は、さまざまながん細胞株におけるプロスタグランジンE2誘導増殖を阻害するため、がん研究の貴重なツールとなっています.

抗菌活性: 最近の研究では、L-161,982は、メチシリン耐性黄色ブドウ球菌(MRSA)や他のグラム陽性菌に対して抗菌活性を持つことが示されています.

化学反応の分析

L-161,982 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: L-161,982 can undergo substitution reactions, particularly at the sulfonamide and triazole moieties.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and acidic or basic hydrolysis conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

科学的研究の応用

Inhibition of Tumor Growth

L-161982 has demonstrated significant efficacy in inhibiting the proliferation of cancer cells in various studies:

- Colon Cancer : Research indicates that this compound effectively blocks PGE2-induced cell proliferation in HCA-7 colon cancer cells. When treated with this compound, these cells showed a marked decrease in proliferation compared to controls treated with PGE2 alone .

- Oral Squamous Cell Carcinoma : In studies involving Tca8113 cells, this compound not only inhibited cell proliferation but also induced apoptosis and cell cycle arrest at the S phase. This was associated with the upregulation of pro-apoptotic proteins such as Bax and p21, while downregulating anti-apoptotic proteins like Bcl-2 .

| Cancer Type | Effect of this compound | Mechanism |

|---|---|---|

| Colon Cancer (HCA-7) | Inhibition of cell proliferation | Blockade of PGE2-induced ERK phosphorylation |

| Oral Squamous Cell Carcinoma | Induction of apoptosis and cell cycle arrest | Upregulation of Bax and p21; downregulation of Bcl-2 |

Enhancement of Chemotherapy Efficacy

This compound has been shown to enhance the effectiveness of chemotherapeutic agents. For instance, its use in combination with oxaliplatin resulted in reduced expression of colonic stem cell markers and inhibited tumor sphere formation, suggesting a potential role in overcoming drug resistance .

Modulation of Neuronal Activity

Recent studies have explored the effects of this compound on neuronal activity:

- Inhibition of Neuronal Excitability : In experiments involving rat locus coeruleus neurons, this compound was found to inhibit neuronal excitability induced by PGE2. This suggests a potential application in conditions characterized by excessive neuronal activity or excitotoxicity .

Potential Role in Neuroprotective Strategies

Given its ability to modulate signaling pathways involved in inflammation and cell survival, this compound may have implications for neuroprotective strategies against neurodegenerative diseases.

| Neurobiological Effect | Outcome with this compound | Implications |

|---|---|---|

| Neuronal Excitability | Inhibition of excitability induced by PGE2 | Potential treatment for excitotoxicity conditions |

Case Study 1: Colon Cancer Treatment

A study evaluated the effects of this compound on HCA-7 cells treated with PGE2. The results indicated that pretreatment with this compound significantly reduced cell proliferation and ERK phosphorylation levels, confirming its role as an effective EP4 antagonist in colon cancer therapy .

Case Study 2: Oral Squamous Cell Carcinoma

In another investigation, Tca8113 cells were treated with this compound to assess its effects on apoptosis and cell cycle regulation. The findings revealed that this compound not only inhibited PGE2-mediated cell growth but also promoted apoptotic pathways, indicating its potential as a therapeutic agent for oral cancers .

作用機序

L-161,982は、主に炎症や骨代謝など、さまざまな生理学的プロセスに関与するEP4受容体を拮抗することでその効果を発揮します。 この化合物は、プロスタグランジンE2のEP4受容体への結合を阻害し、それによって細胞外シグナル調節キナーゼ(ERK)リン酸化などの下流シグナル伝達経路を阻害します .

興味深いことに、L-161,982は、EP4受容体阻害とは独立した機構を通じて抗菌活性も示します。 それは細菌の電子伝達鎖を阻害し、ATP産生を減らし、抗菌効果をもたらします .

類似の化合物との比較

L-161,982は、EP4受容体アンタゴニストと抗菌剤という二重の役割においてユニークです。類似の化合物には以下が含まれます。

EP4-IN-1: 抗腫瘍および抗炎症活性を有する別の強力なEP4受容体アンタゴニスト.

AMX12006: 細胞毒性および抗腫瘍活性を有する選択的EP4アンタゴニスト.

Vidupiprant: 気管支喘息研究で使用されるプロスタノイドD受容体およびCRTH2の二重アンタゴニスト.

これらの化合物と比較して、L-161,982は、追加の抗菌特性のために際立っており、炎症と感染研究の両方における汎用性の高いツールとなっています。

類似化合物との比較

L-161,982 is unique in its dual role as an EP4 receptor antagonist and an antimicrobial agent. Similar compounds include:

EP4-IN-1: Another potent EP4 receptor antagonist with anti-tumor and anti-inflammatory activities.

AMX12006: A selective EP4 antagonist with cytotoxic and antitumor activity.

Vidupiprant: A dual antagonist of the prostanoid D receptor and CRTH2, used in asthma research.

Compared to these compounds, L-161,982 stands out due to its additional antimicrobial properties, making it a versatile tool in both inflammation and infection research.

生物活性

L-161982 is a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype EP4, which has garnered attention for its diverse biological activities, particularly in cancer treatment and antimicrobial applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various cell types, and relevant research findings.

This compound exerts its biological effects primarily through the inhibition of the EP4 receptor, which plays a significant role in various signaling pathways associated with cell proliferation and apoptosis. Key findings regarding its mechanisms include:

- Antimicrobial Activity : this compound demonstrates potent antimicrobial effects against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting the electron transport chain (ETC). This results in reduced ATP production and hemolytic activity, contributing to its growth-inhibitory effects on both methicillin-sensitive and resistant strains of S. aureus .

- Cancer Cell Proliferation : In studies involving human colon cancer cells (HCA-7), this compound effectively blocked PGE2-induced cell proliferation by preventing ERK phosphorylation. This inhibition suggests that this compound can mitigate the proliferative effects of PGE2, which is implicated in colorectal tumorigenesis .

- Induction of Apoptosis : Research has indicated that this compound can induce apoptosis in oral squamous carcinoma cells (Tca8113) by upregulating pro-apoptotic proteins (Bax) while downregulating anti-apoptotic proteins (Bcl-2). This mechanism highlights its potential as a therapeutic agent in cancer treatment .

Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

-

Antimicrobial Efficacy Against MRSA :

A study demonstrated that this compound significantly reduced microbial burden in models of S. aureus infections. The compound's ability to inhibit the ETC was pivotal, leading to decreased ATP levels and altered colony morphology, indicating its potential use in treating resistant bacterial infections . -

Cancer Therapeutics :

In oral squamous carcinoma cells, this compound was shown to block PGE2-induced proliferation effectively. The study revealed that this blockade was associated with alterations in cell cycle regulatory proteins, making it a candidate for further exploration in cancer therapy . Additionally, its ability to enhance the cytotoxic effects of oxaliplatin in colorectal cancer cells underscores its potential as an adjunct therapy .

特性

IUPAC Name |

N-[2-[4-[[3-butyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-4-yl]methyl]phenyl]phenyl]sulfonyl-3-methylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H29F3N4O4S2/c1-3-4-13-28-36-39(26-11-7-6-10-25(26)32(33,34)35)31(41)38(28)20-22-14-16-23(17-15-22)24-9-5-8-12-27(24)45(42,43)37-30(40)29-21(2)18-19-44-29/h5-12,14-19H,3-4,13,20H2,1-2H3,(H,37,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDNKTXNUZFVKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3S(=O)(=O)NC(=O)C4=C(C=CS4)C)C5=CC=CC=C5C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H29F3N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433324 | |

| Record name | L-161,982 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147776-06-5 | |

| Record name | N-[[4′-[[3-Butyl-1,5-dihydro-5-oxo-1-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-4-yl]methyl][1,1′-biphenyl]-2-yl]sulfonyl]-3-methyl-2-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147776-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-161,982 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。